molecular formula C15H22FNO2S B6119297 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine

1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine

Cat. No. B6119297
M. Wt: 299.4 g/mol
InChI Key: MIFBBVGBZDIAQS-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine, also known as EFEP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EFEP belongs to the class of piperidine compounds that have been shown to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is not well understood. However, it has been suggested that 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine may act through the modulation of the opioid system and the inhibition of the reuptake of serotonin and norepinephrine. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to bind to the μ-opioid receptor and the δ-opioid receptor with high affinity. It has also been reported that 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine can inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to exhibit various biochemical and physiological effects. It has been reported that 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine can reduce pain and inflammation in various animal models. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has also been shown to reduce depressive-like behavior in animal models of depression. In addition, 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to have a low toxicity profile, which makes it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is its potent analgesic activity. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to exhibit analgesic effects in various animal models of pain. Another advantage of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is its low toxicity profile. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to have a low toxicity profile, which makes it an attractive candidate for further development.
One of the limitations of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is its limited availability. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is not commercially available and must be synthesized in the laboratory. Another limitation of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is the lack of understanding of its mechanism of action. The exact mechanism of action of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is not well understood, which makes it difficult to develop it as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. One of the major areas of research is the development of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine as a therapeutic agent for pain and inflammation. Further studies are needed to elucidate the mechanism of action of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine and to determine its efficacy and safety in humans.
Another area of research is the development of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine as a therapeutic agent for depression. Further studies are needed to determine the efficacy and safety of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine in animal models of depression and in humans.
In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. This will help to determine the optimal dosage and dosing regimen for 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine.
Conclusion:
In conclusion, 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to exhibit potent analgesic, anti-inflammatory, and antidepressant effects in various animal models. Further studies are needed to determine the efficacy and safety of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine in humans and to develop it as a therapeutic agent for pain, inflammation, and depression.

Synthesis Methods

The synthesis of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine involves the reaction of 2-fluoro-α-methylbenzylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperidine to obtain 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine in high yield and purity. This synthesis method has been reported in the literature and has been used by various researchers to obtain 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine for their studies.

Scientific Research Applications

1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its analgesic activity. 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to exhibit potent analgesic effects in various animal models of pain. It has been suggested that 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine acts through the modulation of the opioid system and the inhibition of the reuptake of serotonin and norepinephrine.
Another area of research has been the anti-inflammatory activity of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. It has been reported that 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine can reduce inflammation in various animal models of inflammation. The mechanism of action of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine in this regard is not well understood, but it has been suggested that it may act through the inhibition of the production of pro-inflammatory cytokines.
1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has also been studied for its potential antidepressant activity. It has been reported that 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine can reduce depressive-like behavior in animal models of depression. The mechanism of action of 1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine in this regard is not well understood, but it has been suggested that it may act through the modulation of the serotonin system.

properties

IUPAC Name

1-ethylsulfonyl-3-[2-(2-fluorophenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-2-20(18,19)17-11-5-6-13(12-17)9-10-14-7-3-4-8-15(14)16/h3-4,7-8,13H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBBVGBZDIAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine

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